tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
CAS No.: 1638768-06-5
Cat. No.: VC7856789
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate - 1638768-06-5](/images/structure/VC7856789.png)
Specification
CAS No. | 1638768-06-5 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl N-[[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate |
Standard InChI | InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8,13H2,1-3H3,(H,14,15) |
Standard InChI Key | MGMLIKLKQQVZPW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN |
Canonical SMILES | CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . Its bicyclo[1.1.1]pentane scaffold imposes significant steric strain due to the three bridging carbon atoms, which adopt a planar geometry. This strain drives reactivity, enabling selective functionalization at the bridgehead positions .
Key Functional Groups
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Bicyclo[1.1.1]pentane Core: Serves as a rigid, three-dimensional scaffold that mimics phenyl rings or tert-butyl groups in drug molecules while improving pharmacokinetic properties .
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Aminomethyl Group (-CH₂NH₂): Provides a primary amine handle for further derivatization, such as peptide coupling or Schiff base formation.
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tert-Butyl Carbamate (Boc): A protective group that masks the amine’s reactivity during synthetic sequences, enabling orthogonal deprotection under acidic conditions .
Table 1: Structural and Physical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1638768-06-5 | |
Molecular Formula | C₁₂H₂₂N₂O₂ | |
Molecular Weight | 226.32 g/mol | |
Purity | ≥97% | |
Storage Conditions | Room temperature |
Synthetic Methodologies
Radical Multicomponent Carboamination
Recent advances in BCP functionalization leverage radical chemistry to install diverse substituents. The radical carboamination of [1.1.1]propellane—a precursor to BCP—enables direct synthesis of 3-substituted BCP amines. For example, reacting [1.1.1]propellane with tert-butyl isocyanate and a radical initiator yields the target compound in moderate yields .
Gabriel Amine Synthesis
An alternative route involves the Gabriel synthesis, where potassium phthalimide reacts with iodinated BCP derivatives. Subsequent hydrazinolysis cleaves the phthalimide group, unmasking the primary amine. This method avoids transition metals and operates under mild conditions, making it scalable for industrial applications .
Table 2: Comparison of Synthetic Routes
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Radical Carboamination | Direct functionalization | Requires radical initiators | 40–60 |
Gabriel Synthesis | Metal-free, scalable | Multi-step sequence | 50–70 |
Applications in Drug Discovery
Bioisosteric Replacement
BCP derivatives are increasingly used to replace flat aromatic rings or bulky tert-butyl groups. For instance, substituting a phenyl ring in a drug candidate with BCP improves aqueous solubility by 2–3 fold while maintaining target binding affinity .
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s amine group facilitates conjugation to E3 ubiquitin ligase ligands in PROTACs. A 2024 study demonstrated that BCP-containing PROTACs exhibited enhanced blood-brain barrier permeability compared to their benzene-based analogs .
Future Directions
Ongoing research aims to expand the diversity of BCP derivatives via photoredox catalysis and enzymatic functionalization. Computational studies are also underway to predict the pharmacokinetic profiles of BCP-based drug candidates, accelerating their adoption in clinical trials .
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